Cas no 2228158-01-6 (2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid)

2-{1-[3-(Dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid is a specialized organic compound featuring a cyclopropyl ring substituted with a hydroxyacetic acid moiety and a 3-(dimethylamino)phenyl group. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly in the development of pharmacologically active intermediates. The presence of both hydroxyl and carboxylic acid functionalities enhances its versatility as a building block for further derivatization. The dimethylamino group contributes to its solubility in polar solvents and may influence electronic properties, making it valuable for applications in medicinal chemistry or materials science. Its rigid cyclopropyl core offers steric constraints that can be leveraged to modulate molecular interactions in target systems.
2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid structure
2228158-01-6 structure
商品名:2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid
CAS番号:2228158-01-6
MF:C13H17NO3
メガワット:235.278983831406
CID:6110986
PubChem ID:165662693

2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid
    • 2228158-01-6
    • 2-{1-[3-(dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid
    • EN300-1821735
    • インチ: 1S/C13H17NO3/c1-14(2)10-5-3-4-9(8-10)13(6-7-13)11(15)12(16)17/h3-5,8,11,15H,6-7H2,1-2H3,(H,16,17)
    • InChIKey: NZXROQNKCPJDLW-UHFFFAOYSA-N
    • ほほえんだ: OC(C(=O)O)C1(C2C=CC=C(C=2)N(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 235.12084340g/mol
  • どういたいしつりょう: 235.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 60.8Ų

2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1821735-2.5g
2-{1-[3-(dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid
2228158-01-6
2.5g
$2940.0 2023-09-19
Enamine
EN300-1821735-0.25g
2-{1-[3-(dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid
2228158-01-6
0.25g
$1381.0 2023-09-19
Enamine
EN300-1821735-5.0g
2-{1-[3-(dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid
2228158-01-6
5g
$4349.0 2023-06-02
Enamine
EN300-1821735-5g
2-{1-[3-(dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid
2228158-01-6
5g
$4349.0 2023-09-19
Enamine
EN300-1821735-1g
2-{1-[3-(dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid
2228158-01-6
1g
$1500.0 2023-09-19
Enamine
EN300-1821735-0.5g
2-{1-[3-(dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid
2228158-01-6
0.5g
$1440.0 2023-09-19
Enamine
EN300-1821735-0.05g
2-{1-[3-(dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid
2228158-01-6
0.05g
$1261.0 2023-09-19
Enamine
EN300-1821735-0.1g
2-{1-[3-(dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid
2228158-01-6
0.1g
$1320.0 2023-09-19
Enamine
EN300-1821735-10g
2-{1-[3-(dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid
2228158-01-6
10g
$6450.0 2023-09-19
Enamine
EN300-1821735-10.0g
2-{1-[3-(dimethylamino)phenyl]cyclopropyl}-2-hydroxyacetic acid
2228158-01-6
10g
$6450.0 2023-06-02

2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid 関連文献

2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acidに関する追加情報

Introduction to 2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid (CAS No. 2228158-01-6)

2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228158-01-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework that combines a cyclopropyl ring with a phenyl group substituted at the 3-position by a dimethylamino moiety, has garnered attention for its potential pharmacological properties. The presence of a hydroxyacetic acid moiety at the second carbon of the cyclopropyl ring introduces both functional diversity and reactivity, making it a valuable scaffold for further chemical modifications and drug discovery applications.

The structural motif of 2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid is particularly noteworthy due to its ability to interact with biological targets in novel ways. The cyclopropyl group, known for its rigidity and ability to occupy small binding pockets in proteins, combined with the electron-donating effect of the dimethylamino substituent on the phenyl ring, suggests potential interactions with enzymes and receptors. This combination of structural features has been explored in recent research for developing molecules with therapeutic effects.

In recent years, there has been growing interest in designing small molecules that can modulate biological pathways through precise targeting. The hydroxyacetic acid functional group not only contributes to the solubility and metabolic stability of the compound but also provides a site for further derivatization, enabling chemists to fine-tune its pharmacokinetic and pharmacodynamic properties. This flexibility has made 2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid a promising candidate for investigating new therapeutic strategies.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules with similar structural features may exhibit activity against various diseases, including neurological disorders and inflammatory conditions. The dimethylamino group, in particular, has been shown to enhance binding affinity to certain biological targets, while the cyclopropyl ring contributes to metabolic stability and bioavailability. These properties make 2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid an attractive candidate for further investigation.

The synthesis of 2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful manipulation of functional groups while maintaining the integrity of the cyclopropyl core. Recent advances in catalytic methods have enabled more efficient and scalable syntheses, reducing costs and improving yields. These improvements have made it feasible to produce larger quantities of the compound for preclinical studies and drug development.

Preclinical studies have begun to explore the pharmacological profile of 2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid, focusing on its interactions with key biological pathways. Initial findings suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a potential lead compound for developing new treatments. Additionally, its ability to cross the blood-brain barrier has been noted, which could be particularly relevant for treating neurological conditions.

The development of novel drug candidates relies heavily on understanding their chemical properties and how they interact with biological systems. The hydroxyacetic acid moiety in 2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid plays a crucial role in these interactions, influencing both solubility and binding affinity. Computational modeling techniques have been employed to predict how this compound might behave within different biological contexts, providing valuable insights into its potential therapeutic applications.

As research continues to uncover new biological targets and mechanisms, compounds like 2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid are expected to play an increasingly important role in drug discovery. Their unique structural features offer opportunities for designing molecules with improved efficacy and reduced side effects. The ongoing exploration of this compound underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in advancing medical science.

The future prospects for 2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid are bright, with several avenues for further investigation remaining open. Exploring derivatives of this compound could reveal new pharmacological activities and optimize its therapeutic potential. Additionally, studying how different environmental factors influence its behavior could provide insights into its long-term safety and efficacy.

In conclusion,2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid (CAS No. 2228158-01-6) represents a significant advancement in pharmaceutical chemistry. Its unique structure offers numerous opportunities for therapeutic development, making it a valuable asset in the search for new treatments for various diseases. As research progresses, this compound is poised to contribute substantially to medical science.

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